1,3-Benzenedicarboxylic acid, 4,6-dimethyl-, diethyl ester

Catalog No.
S12422532
CAS No.
140410-09-9
M.F
C14H18O4
M. Wt
250.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Benzenedicarboxylic acid, 4,6-dimethyl-, dieth...

CAS Number

140410-09-9

Product Name

1,3-Benzenedicarboxylic acid, 4,6-dimethyl-, diethyl ester

IUPAC Name

diethyl 4,6-dimethylbenzene-1,3-dicarboxylate

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

InChI

InChI=1S/C14H18O4/c1-5-17-13(15)11-8-12(14(16)18-6-2)10(4)7-9(11)3/h7-8H,5-6H2,1-4H3

InChI Key

RINMHOMWNMGFSR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1C)C)C(=O)OCC

1,3-Benzenedicarboxylic acid, 4,6-dimethyl-, diethyl ester, commonly known as diethyl 4,6-dimethylisophthalate, is an organic compound with the molecular formula C12H14O5C_{12}H_{14}O_5 and a molecular weight of approximately 238.24 g/mol. It features a benzene ring with two carboxylate groups at the 1 and 3 positions and two methyl groups at the 4 and 6 positions. This compound belongs to the category of phthalate esters, which are widely used as plasticizers in various applications due to their ability to enhance flexibility and durability in plastics.

The chemical reactivity of diethyl 4,6-dimethylisophthalate is primarily characterized by its ester functional groups. It can undergo hydrolysis in the presence of water and an acid or base to yield the corresponding dicarboxylic acid and ethanol:

C12H14O5+H2OC10H10O4+C2H5OHC_{12}H_{14}O_5+H_2O\rightarrow C_{10}H_{10}O_4+C_2H_5OH

Additionally, it can participate in transesterification reactions, where it reacts with alcohols to form different esters. This reaction is significant in producing various derivatives that can be tailored for specific applications.

Diethyl 4,6-dimethylisophthalate exhibits several biological activities. Research has indicated that certain phthalate esters possess antimicrobial properties, making them potential candidates for use in medical and industrial applications where microbial contamination is a concern . Additionally, some studies suggest that compounds related to phthalates may have anti-inflammatory and antioxidant activities .

The synthesis of diethyl 4,6-dimethylisophthalate can be achieved through various methods:

  • Esterification: This involves the reaction of 4,6-dimethylisophthalic acid with ethanol in the presence of an acid catalyst. The general reaction is as follows:
C10H10O4+2C2H5OHC12H14O5+H2OC_{10}H_{10}O_4+2C_2H_5OH\rightarrow C_{12}H_{14}O_5+H_2O
  • Transesterification: This method involves exchanging the ester moiety of another ester compound with ethanol under appropriate conditions.
  • Malonic Ester Synthesis: Although not directly applicable to this compound, similar methodologies involving malonic acid derivatives can be adapted for synthesizing various substituted phthalates .

Diethyl 4,6-dimethylisophthalate finds numerous applications across different industries:

  • Plasticizers: It is primarily used as a plasticizer in polyvinyl chloride (PVC) and other polymers to improve flexibility and workability.
  • Coatings: The compound may be utilized in coatings to enhance durability and resistance to environmental factors.
  • Adhesives: Its properties make it suitable for use in adhesives that require flexibility and strength.

Diethyl 4,6-dimethylisophthalate shares structural similarities with other phthalate esters. Some comparable compounds include:

Compound NameMolecular FormulaUnique Features
Diethyl phthalateC12H14O4C_{12}H_{14}O_4Common plasticizer used widely
Dimethyl phthalateC10H10O4C_{10}H_{10}O_4Lighter than diethyl esters, used in fragrances
Di-n-butyl phthalateC18H30O4C_{18}H_{30}O_4Larger alkyl groups provide different properties
Di-n-octyl phthalateC22H38O4C_{22}H_{38}O_4Known for high performance in flexible products

Uniqueness

Diethyl 4,6-dimethylisophthalate is unique due to its specific substitution pattern on the benzene ring (methyl groups at positions 4 and 6), which may impart distinct physical and chemical properties compared to other phthalates. Its particular structure allows for enhanced compatibility with various polymer matrices while maintaining flexibility.

Molecular Structure

The compound’s IUPAC name, diethyl 4,6-dimethylbenzene-1,3-dicarboxylate, reflects its substitution pattern. The benzene ring is symmetrically substituted with methyl groups at the 4 and 6 positions and ethoxycarbonyl groups at the 1 and 3 positions. The SMILES notation for this structure is $$ \text{CCOC(=O)C1=CC(=C(C=C1C)C)C(=O)OCC} $$, which encodes the ester groups and methyl substituents. X-ray crystallography data for this specific compound are not available in the provided sources, but analogous diethyl esters, such as diethyl 4,5-dimethylphthalate, exhibit planar aromatic cores with ester groups in para positions.

Table 1: Key Structural Attributes

PropertyValue/Description
Molecular Formula$$ \text{C}{14}\text{H}{18}\text{O}_{4} $$
Molecular Weight250.29 g/mol
SMILES$$ \text{CCOC(=O)C1=CC(=C(C=C1C)C)C(=O)OCC} $$
CAS Number140410-09-9

Physical and Chemical Properties

Experimental data on melting and boiling points for this compound are not explicitly reported in the provided sources. However, structurally similar diethyl esters, such as diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, exhibit melting points of 178–183°C, while dimethyl isophthalate (a related diester) has a melting point of 64–68°C and a boiling point of 282°C. These comparisons suggest that the diethyl ester’s longer alkyl chains may reduce crystallinity compared to dimethyl analogs.

The compound’s solubility is influenced by its ester groups and hydrophobic methyl substituents. Like dimethyl isophthalate, which has a water solubility of 130 mg/L, this diethyl derivative is expected to exhibit limited aqueous solubility but higher solubility in organic solvents such as ethanol or dichloromethane. Its log $$ P $$ (octanol-water partition coefficient), predicted using QSAR models for analogous compounds, is estimated at 1.66–2.25, indicating moderate hydrophobicity.

Reactivity and Stability

The ester groups in the compound are susceptible to hydrolysis under acidic or basic conditions, yielding 4,6-dimethylisophthalic acid and ethanol. This reactivity is consistent with dimethyl isophthalate, which undergoes hydrolysis with a half-life of 321 days in neutral water at 25°C. The methyl substituents may sterically hinder nucleophilic attack, slightly enhancing stability compared to unsubstituted analogs. Under oxidative conditions, the methyl groups may undergo side-chain oxidation, forming carboxylic acid derivatives.

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Exact Mass

250.12050905 g/mol

Monoisotopic Mass

250.12050905 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-09

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